L-cystein-S-yl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

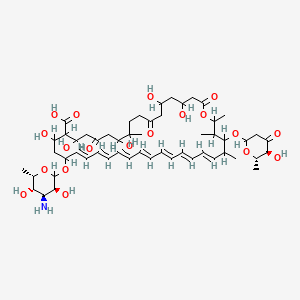

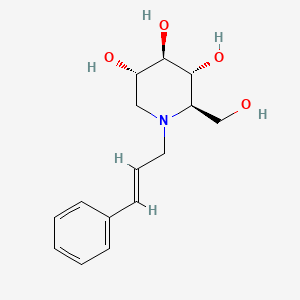

L-cysteinyl radical is a cysteinyl radical derived from L-cysteine. It has a role as a fundamental metabolite. It is a cysteinyl radical and a L-amino acid radical. It derives from a L-cysteine. It is an enantiomer of a D-cysteinyl radical.

Scientific Research Applications

Nutritional and Therapeutic Applications

L-Cysteine (L-Cys) is widely recognized for its applications in improving human health through diet, nutritional supplements, or drugs. Recent studies have shown a significant increase in publications about L-Cys, particularly in relation to nutraceutical industries and personalized medicine. Despite this, there remains a lack of consensus regarding the effectiveness of L-Cys supplements due to the scarcity of clinical trials (Plaza, García-Galbis, & Martínez-Espinosa, 2018).

Metabolic Engineering for Enhanced Production

The metabolic engineering of Escherichia coli has been explored to enhance the sulfur conversion rate in cysteine biosynthesis. This approach involves modifying sulfur assimilation pathways and sulfur transcriptional regulators, resulting in significantly improved sulfur conversion and cysteine production. Such developments are valuable for applications in agriculture and the food industry (Liu, Hou, Wang, & Li, 2019).

Role in Cellular Homeostasis

L-Cysteine is crucial for cellular homeostasis, acting as a precursor for protein synthesis, glutathione (GSH), hydrogen sulfide (H2S), and taurine. Its role in GSH synthesis has been particularly noted in pathological conditions, highlighting its therapeutic potential (Yin et al., 2016).

Applications in Corynebacterium Glutamicum

Corynebacterium glutamicum has been genetically engineered to overexpress genes involved in L-cysteine production. This approach successfully enhanced L-cysteine production, demonstrating a biotechnological model for producing animal feed supplements (Joo, Hyeon, & Han, 2017).

Bioactive Metabolites in Allium Genus

S-Alk(en)yl cysteine sulfoxide metabolites found in the Allium genus have shown potential as therapeutic agents. These compounds are precursors to various sulfur constituents with implications in cancer cell models and cardiovascular protection (Rose, Whiteman, Moore, & Zhu, 2005).

Biotechnological Production

Biotechnological production of L-cysteine through fermentation-based processes has been increasingly preferred over synthetic methods. This includes enzymatic processes and optimization of biosynthetic pathways in microorganisms such as E. coli and C. glutamicum (Wada & Takagi, 2006).

Self-Powered Sensing Platform for Detection

An innovative approach for L-cysteine detection involves a biofuel cell-based self-powered sensing platform. This method offers a sensitive, cost-effective, and environmentally friendly option for clinical L-cysteine detection (Hou, Fan, Lang, & Liu, 2015).

properties

Molecular Formula |

C3H6NO2S |

|---|---|

Molecular Weight |

120.15 g/mol |

InChI |

InChI=1S/C3H6NO2S/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |

InChI Key |

BQXFQDOHKMTBDK-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[S] |

SMILES |

C(C(C(=O)O)N)[S] |

Canonical SMILES |

C(C(C(=O)O)N)[S] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

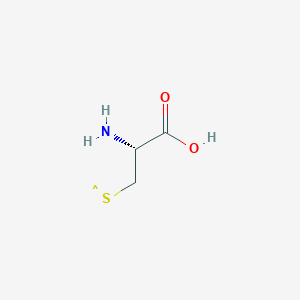

![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1233131.png)

![(2R,3R,4R)-4-hydroxy-2-[(E)-8-hydroxy-7-oxooct-2-enyl]-3-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1233134.png)

![[(10Z)-16-Hydroxy-4,8,8,11,15-pentamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233147.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetradec-9-enoate](/img/structure/B1233148.png)